
(S)-1-(3,5-Difluorphenyl)ethanol
Übersicht
Beschreibung
“(S)-1-(3,5-difluorophenyl)ethanol” is a chemical compound with the molecular formula C8H8F2O . It is used in various scientific and industrial applications .
Synthesis Analysis
“(S)-1-(3,5-difluorophenyl)ethanol” can be synthesized through various methods, such as asymmetric reduction of 3,5-difluorophenylacetone using baker’s yeast, catalytic hydrogenation of 3,5-difluorophenylacetone with a Ruthenium catalyst, and reduction of the corresponding ketone using chiral reducing agents such as borane or lithium aluminium hydride.Molecular Structure Analysis
The molecular structure of “(S)-1-(3,5-difluorophenyl)ethanol” is characterized by the presence of a fluorophenyl group attached to an ethanol group . The InChI code for this compound is1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1 . Physical And Chemical Properties Analysis
“(S)-1-(3,5-difluorophenyl)ethanol” has a molecular weight of 158.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 158.05432120 g/mol . The topological polar surface area is 20.2 Ų . It has a heavy atom count of 11 .Wissenschaftliche Forschungsanwendungen
Studie der β-Amyloid-Bildung
DAPT wird in der Studie der β-Amyloid-Bildung verwendet . β-Amyloid ist ein Peptid, das sich im Gehirn von Patienten mit Alzheimer-Krankheit ansammelt, und die Untersuchung seiner Bildung kann bei der Entwicklung von Behandlungen für diese Krankheit helfen.
Hemmung der Notch-Signaltransduktion
Es wurde gezeigt, dass DAPT die Notch-Signaltransduktion hemmt . Die Notch-Signaltransduktion ist ein Zellkommunikationssystem, das eine Schlüsselrolle bei der Zelldifferenzierung, Proliferation und Apoptose spielt. Die Hemmung der Notch-Signaltransduktion kann in Studien zu verschiedenen Krankheiten, einschließlich Krebs und Autoimmunerkrankungen, nützlich sein.
Studien zu Autoimmunerkrankungen
DAPT wird in Studien zu Autoimmunerkrankungen wie ALPS (Autoimmunlymphoproliferatives Syndrom) und Lupus erythematodes verwendet . Durch die Hemmung der Notch-Signaltransduktion kann DAPT helfen, die Mechanismen dieser Krankheiten zu verstehen und potenzielle Behandlungen zu entwickeln.
Studien zu Lymphoproliferationskrankheiten
DAPT wird auch in Studien zu Lymphoproliferationskrankheiten verwendet . Dies sind Erkrankungen, bei denen Lymphozyten in übermässiger Menge produziert werden. Sie umfassen sowohl gutartige Erkrankungen als auch Formen der lymphatischen Leukämie.
Krebszellwachstum
Es wurde gezeigt, dass DAPT das Wachstum von Krebszellen beeinflusst . Durch die Hemmung der Notch-Signaltransduktion, die in Krebszellen oft überaktiv ist, kann DAPT helfen, das Wachstum dieser Zellen zu kontrollieren.
Angiogenese
DAPT wird in Studien zur Angiogenese verwendet , der Bildung neuer Blutgefäße. Dieser Prozess ist entscheidend für das Fortschreiten von Krebs, da Tumore Blutgefäße benötigen, um Nährstoffe und Sauerstoff zu liefern. Daher ist die Hemmung der Angiogenese eine Strategie in der Krebsbehandlung.
Differenzierung humaner induzierter pluripotenter Stammzellen
Es wurde gezeigt, dass DAPT die Differenzierung humaner induzierter pluripotenter Stammzellen beeinflusst . Dies sind Zellen, die genetisch in einen embryonalen stammzellähnlichen Zustand umprogrammiert wurden, und DAPT kann helfen, ihre Differenzierung in verschiedene Zelltypen zu kontrollieren.
Eigenschaften
IUPAC Name |
(1S)-1-(3,5-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGDJZYKJPZJAA-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


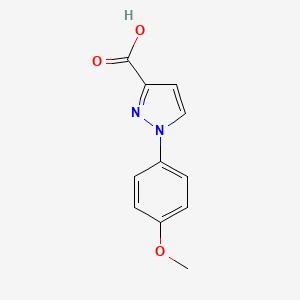
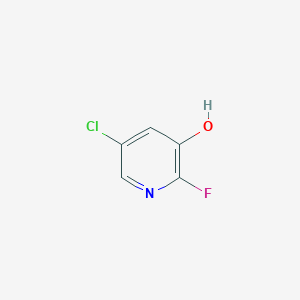
![Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate](/img/structure/B1451745.png)
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1451749.png)
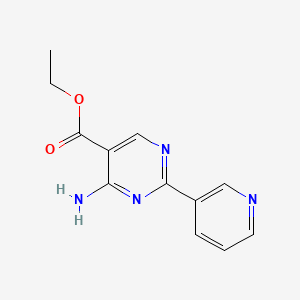
![N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine](/img/structure/B1451752.png)

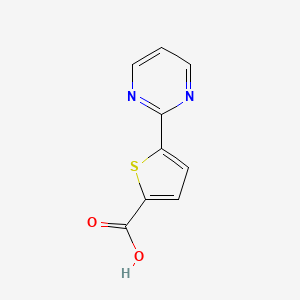
![(1,1-Dioxo-1lambda*6*-[1,2]thiazinan-2-yl)-acetic acid](/img/structure/B1451757.png)
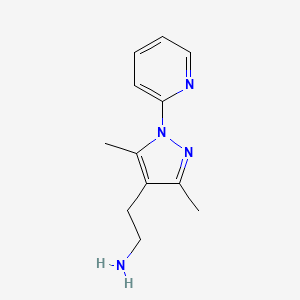
![2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid](/img/structure/B1451759.png)
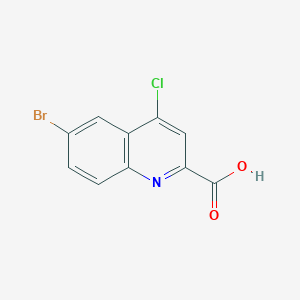
![2-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1451763.png)
